

4-Ethyl-2,4-dimethylheptane structural isomers and stereoisomers

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Compound of Interest

Compound Name: 4-Ethyl-2,4-dimethylheptane

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An In-Depth Technical Guide on the Structural Isomers and Stereoisomers of **4-Ethyl-2,4-dimethylheptane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereochemical aspects of **4-ethyl-2,4-dimethylheptane**, an illustrative example of a chiral branched alkane. This document details its isomeric forms, physicochemical properties, and relevant experimental protocols for its synthesis and characterization. Furthermore, it touches upon the toxicological considerations and potential applications of branched alkanes in the pharmaceutical sciences.

Introduction to 4-Ethyl-2,4-dimethylheptane

4-Ethyl-2,4-dimethylheptane is a saturated hydrocarbon with the molecular formula $C_{11}H_{24}$. As an isomer of undecane, it is a colorless, flammable liquid with low water solubility, characteristic of alkanes.^[1] The structural arrangement of **4-ethyl-2,4-dimethylheptane**, featuring two chiral centers, gives rise to multiple stereoisomers, making it a molecule of interest for studies in stereochemistry and asymmetric synthesis. While not a common pharmaceutical ingredient itself, the principles governing its synthesis and separation are relevant to the development of chiral drug molecules.

Isomerism in 4-Ethyl-2,4-dimethylheptane

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For $C_{11}H_{24}$, there are 159 possible structural isomers.^[2] This guide focuses on **4-ethyl-2,4-dimethylheptane** and its closely related isomers.

Structural Isomers

Structural isomers have different connectivity of atoms. Examples of structural isomers of undecane include the straight-chain n-undecane and various branched alkanes like the methyldecane and dimethylnonane. Increased branching in the carbon chain generally leads to a lower boiling point due to a reduction in the surface area available for intermolecular van der Waals forces.^{[2][3]}

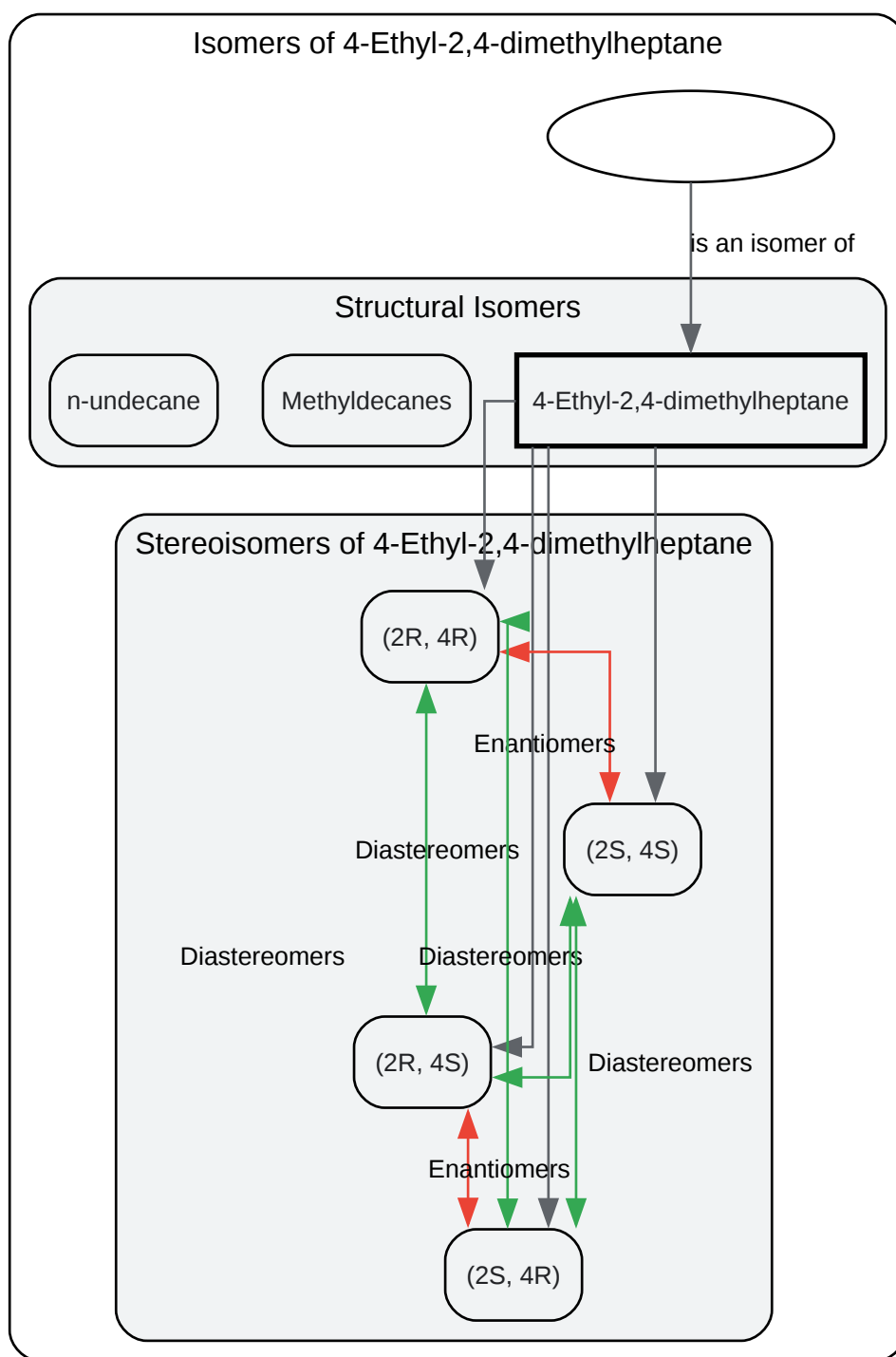
Stereoisomers of 4-Ethyl-2,4-dimethylheptane

Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. **4-Ethyl-2,4-dimethylheptane** possesses two chiral centers at the C2 and C4 positions, giving rise to $2^2 = 4$ possible stereoisomers. These exist as two pairs of enantiomers.

The four stereoisomers are:

- (2R, 4R)-**4-ethyl-2,4-dimethylheptane**
- (2S, 4S)-**4-ethyl-2,4-dimethylheptane**
- (2R, 4S)-**4-ethyl-2,4-dimethylheptane**
- (2S, 4R)-**4-ethyl-2,4-dimethylheptane**

The (2R, 4R) and (2S, 4S) isomers are enantiomers of each other, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between any other pairing (e.g., (2R, 4R) and (2R, 4S)) is diastereomeric.



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Isomeric relationships of **4-ethyl-2,4-dimethylheptane**.

Physicochemical Properties

The physical properties of alkanes are influenced by the strength of intermolecular van der Waals forces, which are dependent on the molecule's surface area and polarizability.[4] Increased branching leads to a more compact structure, reducing the surface area and thus lowering the boiling point compared to linear alkanes of the same carbon number.[2][3]

Table 1: Physical Properties of **4-Ethyl-2,4-dimethylheptane** and Related Undecane Isomers

Isomer Name	CAS Number	Boiling Point (°C)	Density (g/cm ³)
n-Undecane	1120-21-4	196	0.740
2-Methyldecane	6975-98-0	189.3	0.737
3-Methyldecane	13151-34-3	188.1 - 189.1	0.742
4-Methyldecane	2847-72-5	188.7	0.741
2,3-Dimethylnonane	2884-06-2	186	0.744
4-Ethyl-2,4-dimethylheptane	61868-25-5	178.9	0.755

Data compiled from various sources.[2][5][6]

Experimental Protocols

The synthesis and analysis of specific stereoisomers of **4-ethyl-2,4-dimethylheptane** require specialized techniques in asymmetric synthesis and chiral analysis.

Enantioselective Synthesis

A general approach to synthesize a specific enantiomer of a chiral alkane involves the asymmetric hydrogenation of a prochiral alkene precursor.

Protocol: Asymmetric Hydrogenation to Synthesize (R)-**4-ethyl-2,4-dimethylheptane**

- **Synthesis of Precursor Alkene:** The precursor, 4-ethyl-2,4-dimethylhept-1-ene, can be synthesized via a Wittig reaction between a suitable ketone and methyltriphenylphosphonium bromide.

- Asymmetric Hydrogenation:
 - In a glovebox, a pressure vessel is charged with the alkene precursor (1 mmol), a chiral rhodium catalyst such as $[\text{Rh}(\text{COD})_2(\text{R,R})\text{-Et-DuPhos}]\text{BF}_4$ (0.01 mmol), and a solvent like degassed methanol (10 mL).
 - The vessel is sealed and connected to a hydrogen line.
 - The reaction mixture is stirred under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 24 hours.
 - Upon completion, the pressure is released, and the solvent is removed under reduced pressure.
 - The crude product is purified by flash chromatography on silica gel using hexane as the eluent to yield the chiral alkane.

Analytical Characterization

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized alkane and to confirm its molecular weight.

- Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:

- Ion Source Temperature: 230 °C
- Scan Range: m/z 40-200
- Sample Preparation: A dilute solution of the alkane in hexane.
- Data Analysis: The retention time is used for identification against a standard, and the mass spectrum is analyzed for the molecular ion peak (m/z 156) and characteristic fragmentation patterns.

4.2.2. Chiral Gas Chromatography

To determine the enantiomeric excess (e.e.) of the synthesized chiral alkane, a chiral GC column is required.

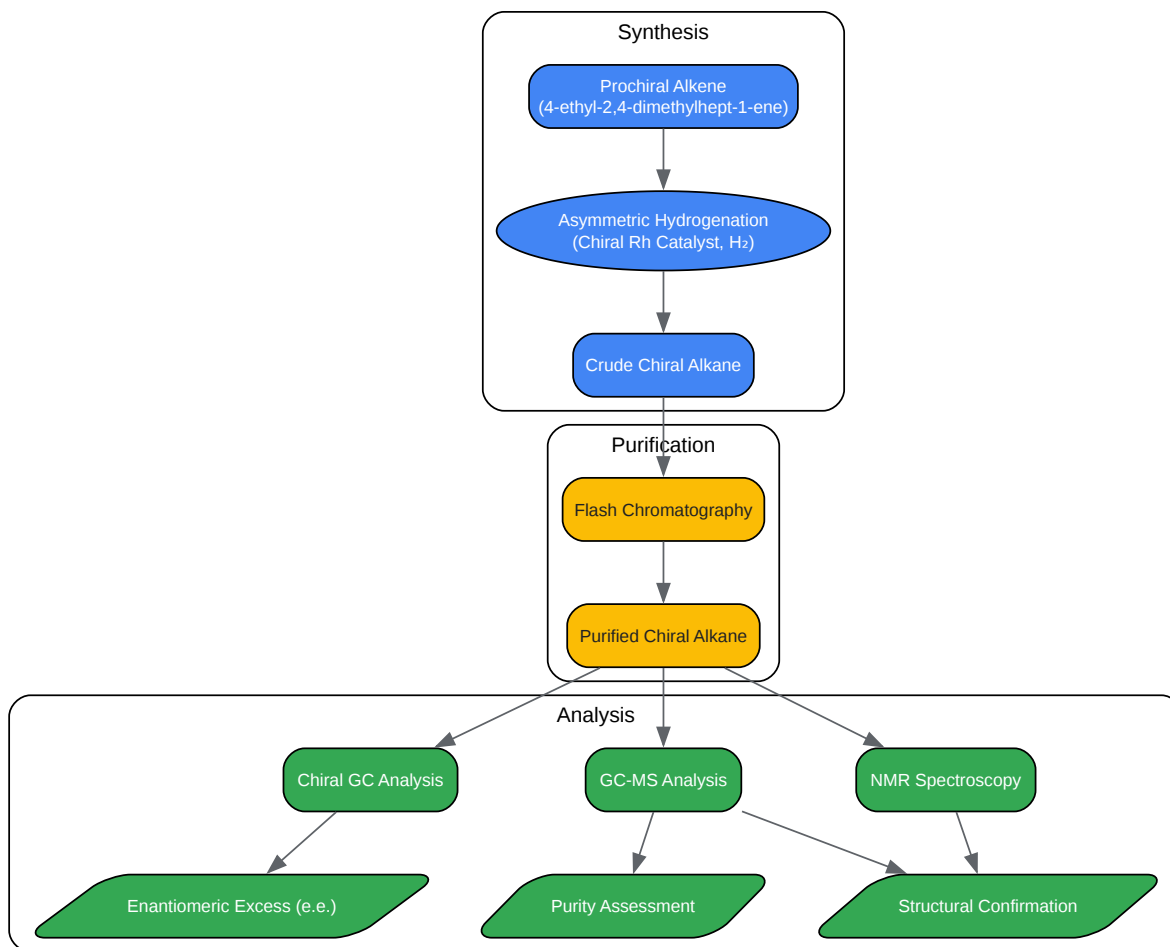
- Instrumentation: A gas chromatograph with a chiral capillary column (e.g., a cyclodextrin-based column).
- GC Conditions: An isothermal or a slow temperature ramp program is used to achieve baseline separation of the enantiomers. The specific conditions will depend on the column used.
- Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to confirm the structure of the synthesized compound. The spectra of alkanes are often complex due to signal overlap in the upfield region (typically 0.5-2.0 ppm in ^1H NMR).

- Sample Preparation: The purified alkane is dissolved in a deuterated solvent such as CDCl_3 .
- Data Acquisition: ^1H , ^{13}C , and 2D NMR (e.g., COSY, HSQC) spectra are acquired on a high-field NMR spectrometer.
- Data Analysis: The chemical shifts, signal multiplicities, and correlations in the 2D spectra are used to assign the signals to the specific protons and carbons in the molecule,

confirming the connectivity.



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